molecular formula C24H19Cl2N3O2S B2926138 N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226444-09-2

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2926138
CAS No.: 1226444-09-2
M. Wt: 484.4
InChI Key: FHJJHKTXOPHMJA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H19Cl2N3O2S and its molecular weight is 484.4. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has attracted attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which is C19H18Cl2N2OSC_{19}H_{18}Cl_2N_2OS. The presence of multiple aromatic rings and a thioether linkage suggests potential for diverse biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazole and thiazole moieties. Specifically, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)0.28HDAC Inhibition
Compound BA549 (Lung Cancer)0.52Topoisomerase II Inhibition
This compoundSK-MEL-2 (Melanoma)4.27Apoptosis Induction

The compound has shown promising results with an IC50 value of 4.27 µM against the SK-MEL-2 melanoma cell line, indicating a significant level of cytotoxicity .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation:

  • Histone Deacetylases (HDACs) : Inhibiting HDACs leads to increased acetylation of histones, resulting in altered gene expression associated with tumor suppression.
  • Topoisomerase II : This enzyme is crucial for DNA replication; inhibition can lead to DNA damage and apoptosis in rapidly dividing cancer cells.
  • Telomerase Activity : Compounds targeting telomerase can induce senescence in cancer cells, limiting their ability to proliferate indefinitely .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenolic and imidazole rings significantly affect the compound's potency. For instance, substituents like methoxy and chloro groups enhance lipophilicity and improve binding affinity to target proteins, thus increasing anticancer efficacy .

Case Studies

A series of studies have been conducted to evaluate the effectiveness of similar compounds:

  • Study 1 : Investigated the effects of imidazole derivatives on MCF-7 cells, revealing that specific substitutions led to enhanced cytotoxicity through apoptosis induction.
  • Study 2 : Focused on the interaction between the compound and tubulin, demonstrating that binding affinity correlates with reduced cell viability in lung cancer models.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O2S/c1-31-21-11-5-16(6-12-21)22-14-27-24(29(22)20-9-7-17(25)8-10-20)32-15-23(30)28-19-4-2-3-18(26)13-19/h2-14H,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJJHKTXOPHMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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